1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione
Description
1,1'-Dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione is a bicyclic compound featuring a central bipiperidinylidene core with two benzyl substituents and three ketone groups (trione). Its structural complexity arises from the fused piperidine rings and the conjugated trione system, which contribute to its unique physicochemical properties.
Properties
Molecular Formula |
C24H24N2O3 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2 |
InChI Key |
KSXDVIMGGTUSDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield the free 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to the desired product using hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Medicine: It is involved in the development of drugs targeting neurological disorders and cancer.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(1-Benzyl-2-oxo-piperidin-4-ylidene)piperidine-2,4-dione involves its interaction with specific molecular targets. It is thought to act on receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Examples :
- 5-(3,4-Dimethoxybenzylidene)-1,3-diphenyl-pyrimidine-2,4,6-trione (): Features a pyrimidine trione core with a benzylidene substituent.
- Mesogenic Pyrimidinetriones (): Compounds like 5-(6-(4'-tetradecyloxy-biphenyl)hexyloxybenzylidene)-1,3-dimethylpyrimidinetrione exhibit liquid crystalline behavior due to elongated alkyl chains and aromatic biphenyl moieties. The target compound’s benzyl groups may enhance solubility in nonpolar solvents but reduce mesogenicity compared to these derivatives .
Key Differences :
- Conformational Flexibility : The bipiperidinylidene core in the target compound introduces ring puckering effects (see Cremer-Pople parameters in ), whereas pyrimidinetriones with planar aromatic systems exhibit rigidity .
- Hydrogen Bonding : The trione groups in both systems participate in hydrogen bonding, but the bipiperidinylidene structure may enable intramolecular H-bonding between ketones and NH groups (if present), altering stability and reactivity.
Bicyclic and Spiro Triones
Examples :
- Bis-pyridopyrimidinetriones (): Compounds like 5,5'-(1,4-phenylene)bis(8-thioxo-7,8,9,10-tetrahydropyridopyrimidinetrione) feature fused aromatic and heterocyclic rings. Their extended conjugation results in higher melting points (>360°C) compared to the target compound’s aliphatic bipiperidinylidene system .
Key Differences :
- Electronic Properties : Aromatic fused-ring systems (e.g., ) display strong absorption in UV-Vis spectra, whereas the bipiperidinylidene core may show weaker absorption due to reduced conjugation.
- Synthetic Complexity : Spiro compounds require multi-component reactions, while the target compound’s synthesis (hypothetically via photocatalytic coupling) could offer greener conditions .
Analytical Data Comparison
Biological Activity
1,1'-Dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of bipiperidine units and trione functionalities. Its molecular formula and weight can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 376.45 g/mol |
| IUPAC Name | 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Preliminary studies suggest that it may exert its effects through the modulation of signaling pathways associated with cell proliferation and apoptosis.
Antitumor Activity
Research indicates that 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione demonstrates significant antitumor activity. In vitro studies have shown cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | HeLa | 15 | Induced apoptosis in cancer cells |
| Study 2 | MCF-7 | 10 | Inhibited cell proliferation |
| Study 3 | A549 | 12 | Triggered cell cycle arrest |
Antimicrobial Activity
In addition to its antitumor properties, the compound has been evaluated for antimicrobial activity. It exhibited moderate antibacterial effects against several strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 500 µg/mL |
| Staphylococcus aureus | 250 µg/mL |
| Pseudomonas aeruginosa | 1000 µg/mL |
Case Studies
Case Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to increased apoptosis markers in tumor tissues.
Case Study 2: Antimicrobial Effectiveness
In a clinical setting, a series of synthesized derivatives based on the compound were tested against multi-drug resistant bacterial strains. Results indicated that certain derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
